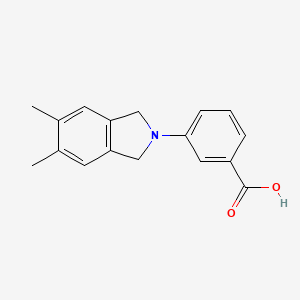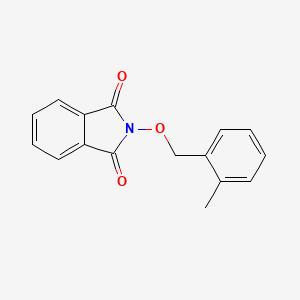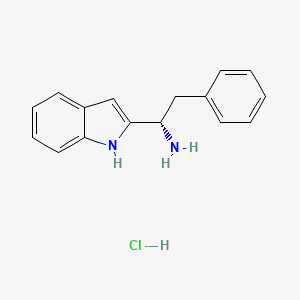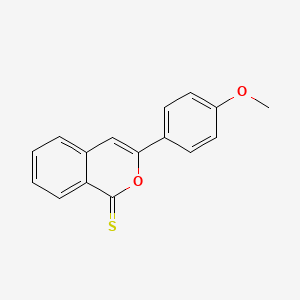
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one is a chemical compound with a unique structure that includes a bromine atom and a bromomethyl group attached to a hydroxyoxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one typically involves the bromination of a suitable precursor molecule. One common method is the bromination of a hydroxyoxolanone derivative using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of oxolanone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a hydroxyoxolanone derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include hydroxyoxolanone derivatives with different substituents replacing the bromine atoms.
Oxidation Reactions: Products include oxolanone derivatives with carbonyl groups.
Reduction Reactions: Products include hydroxyoxolanone derivatives without bromine atoms.
Aplicaciones Científicas De Investigación
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Biological Research: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one involves its interaction with specific molecular targets. The bromine atoms and the hydroxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules such as proteins and nucleic acids, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,4R)-1,3-dibromo-5-chloro-2,4-dimethylpentane
- (3R,4S,5S)-4-(bromomethyl)-3,5-dichloro-2-methylheptane
- (2R,3S,4S,5R)-2-bromo-5-chloro-3,4-dimethylheptane
Uniqueness
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one is unique due to its specific stereochemistry and the presence of both bromine atoms and a hydroxy group on the oxolanone ring
Propiedades
Fórmula molecular |
C5H6Br2O3 |
|---|---|
Peso molecular |
273.91 g/mol |
Nombre IUPAC |
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C5H6Br2O3/c6-1-2-4(8)3(7)5(9)10-2/h2-4,8H,1H2/t2-,3-,4+/m1/s1 |
Clave InChI |
CBLAFETVFKXIBH-JJYYJPOSSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@H](C(=O)O1)Br)O)Br |
SMILES canónico |
C(C1C(C(C(=O)O1)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Phenyl-2-[(prop-2-en-1-yl)oxy]quinazolin-4(3H)-one](/img/structure/B11849000.png)
![6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile](/img/structure/B11849034.png)

![[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849042.png)


